molecular formula C25H20FN3O2 B2715133 2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide CAS No. 1203305-23-0

2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide

Cat. No. B2715133
CAS RN: 1203305-23-0
M. Wt: 413.452
InChI Key: QPYFAFLSSDDOGL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide, also known as Compound A, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using a variety of methods and has been found to have potential applications in the field of cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of fluoro-naphthalenylmethyl benzamides, including compounds similar to 2-fluoro-N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)benzamide, have been explored in various studies. These compounds are part of a broader class of aryl carboxamides and naphthalene derivatives that are notable for their presence in several biologically active compounds. For example, the synthesis of mono- and difluoronaphthoic acids reveals the potential for creating a range of fluorinated naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts (Tagat et al., 2002). These compounds' synthesis involves electrophilic fluorination and Friedel-Crafts cyclization, indicating a versatile approach to constructing complex fluorinated structures for further chemical and biological applications.

Colorimetric Sensing of Fluoride Anions

Another interesting application is the development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. A specific derivative containing a 3,5-dinitrophenyl group exhibits a significant color transition in response to fluoride anion at mM concentrations. This behavior suggests potential applications in environmental monitoring and analytical chemistry, where rapid and visible detection of fluoride ions is desirable (Younes et al., 2020).

Charge Transport and Fluorescent Film Development

The tuning of charge transport properties in naphthalene diimide derivatives through the substitution of the fluorine atom demonstrates the impact of molecular modifications on the material's electronic properties. Such modifications can lead to the development of n-channel or ambipolar transistors, highlighting the relevance of these compounds in semiconductor and electronic device fabrication (Zhang et al., 2014). Additionally, the derivatization of naphthalene diimide into a molecular gel strategy-based fluorescent film for aniline vapor detection showcases the potential for creating sensitive and selective chemical sensors. This application is particularly important for industrial safety and environmental monitoring, where rapid detection of volatile organic compounds is critical (Fan et al., 2016).

properties

IUPAC Name

2-fluoro-N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c26-21-13-4-3-12-20(21)24(30)28-22-14-5-6-15-23(22)29-25(31)27-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,28,30)(H2,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYFAFLSSDDOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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